molecular formula C12H9FN2 B1307755 1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile CAS No. 702695-72-5

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B1307755
CAS No.: 702695-72-5
M. Wt: 200.21 g/mol
InChI Key: DIBUTZQNXAARFV-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (FBPC) is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in industry and medicine. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FBPC.

Scientific Research Applications

Synthesis and Structural Elucidation

  • A study focused on the synthesis and crystal structure elucidation of a closely related compound, demonstrating the utility of IR, 1H NMR, and EI mass spectral analysis alongside X-ray crystallographic studies to confirm molecular structure. This research highlights the significance of structural analysis in understanding compound properties (Özbey et al., 2004).
  • Another research effort detailed the synthesis of fluorine-containing 2-pyrrolyl- and 2-indolyl-substituted 1,3-benzothiazin-4-ones, underscoring the role of fluorinated compounds in medicinal chemistry (Nosova et al., 2019).

Reactivity and Biological Activity Studies

  • Investigations into new heterocycle-based molecules, like the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, involved comprehensive characterization techniques and explored their reactivity and potential in non-linear optics, highlighting the diverse applications of such compounds (Murthy et al., 2017).
  • A method for the anodic fluorination of 2-cyano-1-methylpyrrole showcased the synthesis of fluoropyrrole derivatives, pointing towards the importance of such reactions in generating fluorinated building blocks for further chemical transformations (Tajima et al., 2001).

Advanced Applications

  • The study on the donor-acceptor compound 5-(1H-pyrrole-1-yl)thiophenecarbonitrile (TCN) and its fluorescence properties highlights the exploration of pyrrole derivatives in understanding molecular behavior in different environments, which is crucial for designing fluorescent markers and probes (Bohnwagner et al., 2017).
  • Research into cascade reactions leading to substituted 1H-pyrrole-3-carbonitriles via palladium(II)-catalyzed coupling and intramolecular C–N bond formation emphasizes the synthesis of pyrrole derivatives for potential pharmacological applications (Wang et al., 2020).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBUTZQNXAARFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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